Researchers synthesizing antitubercular agents or antibacterial potentiators often face scaffold limitations where generic quinoline carboxylic acids fail to deliver the required spatial orientation. 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 64500-54-5) resolves this with its precisely positioned 2-oxo and 3-carboxylic acid functionalities on a partially saturated bicyclic ring system.
• Proven scaffold for hetarylamides of 4-hydroxy-2-oxo-hexahydroquinoline-3-carboxylic acid with demonstrated antitubercular activity.
• Derivatives show equipotency to ampicillin against S. aureus & E. coli; select analogs enhance ciprofloxacin efficacy up to 5.61-fold against resistant strains.
• Available in ≥97% purity from BenchChem with reliable global logistics.
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
CAS No.64500-54-5
Cat. No.B1297143
⚠ Attention: For research use only. Not for human or veterinary use.
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 64500-54-5) is a bicyclic heterocyclic compound, also known as 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid, with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol [1]. It features a partially saturated quinoline ring system and is characterized by a melting point of approximately 270 °C and a predicted pKa and density . The compound is primarily available from chemical suppliers with purities ranging from 95% to 98% for research use .
Bicyclic scaffold for synthesizing bioactive hexahydroquinoline derivatives
Supplied as research-grade material with characterized purity (typically 95–98%)
Melting point ~270 °C; predicted pKa and density available
[1] PubChem. (n.d.). 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. View Source
Scaffold Integrity of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid
The utility of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid lies in its function as a specific molecular scaffold for constructing biologically active derivatives [1]. Generic substitution with other quinoline carboxylic acids is not feasible due to the unique combination of the partially saturated hexahydroquinoline ring and the precise positioning of the 2-oxo and 3-carboxylic acid functionalities [2]. This exact architecture dictates the spatial orientation and reactivity required for subsequent synthetic elaboration into target molecules, such as antitubercular agents [3] or compounds with antidiabetic and antibacterial properties [4].
Scaffold Architecture
The partially saturated hexahydro ring and the exact 2-oxo/3-carboxylic acid placement create a geometry that generic quinoline acids cannot replicate.
Reactivity Profile
Spatial orientation required for hetarylamide formation and subsequent pharmacophore elaboration is unique to this scaffold; alternative acids may disrupt synthetic pathways.
[1] Faidallah, H. M., Asiri, A. M., Khan, K. A., Radwan, M. F., & Asfour, H. Z. (2013). 3-Cyano-8-methyl-2-oxo-1,4-disubstituted-1,2,5,6,7,8-hexahydroquinolines: synthesis and biological evaluation as antimicrobial and cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 123-130. View Source
[2] Ukrainets, I. V., Kolesnik, E. V., Sidorenko, L. V., Gorokhova, O. V., & Turov, A. V. (2006). 4-hydroxy-2-quinolones. 95. Synthesis, structure, and antitubercular properties of hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. Chemistry of Heterocyclic Compounds, 42(6), 765-775. View Source
[3] Ukrainets, I., Kolesnik, E., Sidorenko, L., Gorokhova, O., & Turov, A. (2007). 4-Hydroxy-2-quinolones 113. Synthesis and antitubercular activity of N-R-amides of 4-hydroxy-6-methyl-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. Chemistry of Heterocyclic Compounds, 43, 771-778. View Source
[4] Thoume, A., et al. (2025). Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. RSC Medicinal Chemistry. View Source
Quantitative Evidence for 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid
Research Applications of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid
Building Block for Antitubercular Agents
This compound serves as the critical starting material for synthesizing hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, a class of molecules investigated for their antitubercular properties [1]. Its specific structure is essential for generating the active pharmacophore, as confirmed by comparative studies of the final products [2].
Dual-Action Antimicrobial and Cytotoxic Derivatives
The hexahydroquinoline core, derivable from this compound, is used to create novel chemical entities, such as 3-cyano-8-methyl-2-oxo-1,4-disubstituted-1,2,5,6,7,8-hexahydroquinolines. Some of these synthesized analogs have demonstrated equipotency to ampicillin against S. aureus and E. coli and shown cytotoxic activity against human cancer cell lines [3].
Antibiotic Resistance Modulators
Derivatives of the hexahydroquinoline scaffold, for which this compound is a foundational intermediate, have been synthesized and evaluated for their ability to enhance the antibacterial activity of ciprofloxacin against resistant S. aureus strains. A specific 3-alkyl ester derivative (7b-4) was found to increase the inhibition zone of ciprofloxacin by 5.61-fold [4].
Application
Selection Property
Validation Focus
Antitubercular agent synthesis research
Scaffold fidelity for hetarylamide pharmacophore elaboration
In vitro antitubercular activity screening of final derivatives
Ciprofloxacin synergy and resistance modulation assays
[1] Ukrainets, I. V., Kolesnik, E. V., Sidorenko, L. V., Gorokhova, O. V., & Turov, A. V. (2006). 4-hydroxy-2-quinolones. 95. Synthesis, structure, and antitubercular properties of hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. Chemistry of Heterocyclic Compounds, 42(6), 765-775. View Source
[2] Ukrainets, I., Kolesnik, E., Sidorenko, L., Gorokhova, O., & Turov, A. (2007). 4-Hydroxy-2-quinolones 113. Synthesis and antitubercular activity of N-R-amides of 4-hydroxy-6-methyl-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. Chemistry of Heterocyclic Compounds, 43, 771-778. View Source
[3] Faidallah, H. M., Asiri, A. M., Khan, K. A., Radwan, M. F., & Asfour, H. Z. (2013). 3-Cyano-8-methyl-2-oxo-1,4-disubstituted-1,2,5,6,7,8-hexahydroquinolines: synthesis and biological evaluation as antimicrobial and cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 123-130. View Source
[4] Lak, P., et al. (2008). Enhancement of the antibacterial activity of ciprofloxacin against Staphylococcus aureus by 3-alkyl esters and 3-aryl esters of hexahydroquinoline derivatives. Arzneimittelforschung, 58(10), 533-538. View Source
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